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Get Quote

Executive Summary

4-Chloro-2-ethyl-1-nitrobenzene (CAS: 36680-46-3 / 2001-16-3) acts as a "privileged
scaffold" in organic synthesis due to its unique substitution pattern.[1] The molecule features a
para-chloronitro motif, which renders the chloride highly labile to nucleophilic aromatic
substitution (SNAr), while the ortho-ethyl group provides steric bulk and lipophilicity often
required for bioavailability in downstream agrochemical actives.

This guide details its physicochemical properties, industrial synthesis via regioselective

nitration, and its dual-mode reactivity profile.

Physicochemical Profile

The following data aggregates experimental values and high-confidence predictive models for

the compound.
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Property

Value | Description

Note

IUPAC Name

4-chloro-2-ethyl-1-
nitrobenzene

CAS Registry

36680-46-3; 2001-16-3

Note: Isomer specificity is

critical in CAS searches.[1]

Molecular Formula

CsHsCINO2

Molecular Weight

185.61 g/mol

Physical State

Yellow to Amber Liquid / Low-
melting Solid

Nitro group adds color; ethyl
group lowers MP relative to

methyl analogs.[1]

Extrapolated from p-

Boiling Point 265-270 °C (Predicted) chloronitrobenzene (242°C) +
ethyl shift.[1]
) Typical for chlorinated nitro-
Density ~1.28 g/cm?3 )
aromatics.[1]
- Insoluble in water; Soluble in ] -
Solubility Lipophilic (LogP ~3.5).
DCM, EtOAc, Toluene
Flash Point >110 °C Combustible.[1][2]

Synthetic Pathways

The primary industrial route involves the regioselective nitration of 1-chloro-3-ethylbenzene.

This reaction relies on the interplay between the directing effects of the ethyl group (activating,

ortho/para) and the chlorine atom (deactivating, ortho/para).

Mechanism: Electrophilic Aromatic Substitution

The ethyl group is the stronger activator and directs the incoming nitronium ion (NO2%).[3]

o Position 2 (between Et and Cl): Sterically hindered.

o Position 4 (ortho to Et): Activated, but leads to the 2-nitro isomer.
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e Position 6 (ortho to Et, para to Cl): Strongly activated and less hindered.[1] This yields the
target 4-chloro-2-ethyl-1-nitrobenzene.

2-Chloro-4-ethyl-1-nitrobenzene

Minor Product .
1-Chloro-3-ethylbenzene |- ————————====7""" L (Minor Isomer)
(CAS 620-16-6) Major Product
Nitration at C6)

4-Chloro-2-ethyl-1-nitrobenzene

(Target Isomer)

HNO3 / H2S04
(Mixed Acid)

Click to download full resolution via product page

Figure 1: Regioselective nitration of 1-chloro-3-ethylbenzene. The ethyl group directs the nitro
group primarily to the position para to the chlorine.

Experimental Protocol (General Nitration)

e Setup: Charge 1-chloro-3-ethylbenzene (1.0 eq) into a reactor. Cool to 0-5°C.

o Addition: Dropwise add mixed acid (HNO3/H2S0a4, 1.1 eq) while maintaining internal
temperature <15°C to prevent di-nitration.

o Workup: Quench onto ice water. Separate organic phase.[3][4][5] Wash with NaHCOs (aq) to
remove acid traces.

 Purification: Fractional distillation is required to separate the target isomer from minor
regioisomers.[1]

Reactivity & Functionalization

This molecule exhibits Divergent Reactivity, allowing it to serve as a precursor for two distinct
classes of chemistry.

Pathway A: Nucleophilic Aromatic Substitution (SNAr)

The nitro group at position 1 is para to the chlorine at position 4.[1] This electron-withdrawing
nitro group activates the C—CI bond, making it susceptible to displacement by nucleophiles
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(amines, alkoxides, thiols).
e Reagent: Primary/Secondary Amines, NaOMe, NaSMe.
o Conditions: Mild heat (60—-80°C), base (K2COs).

« Utility: Synthesis of complex aniline dyes or ether-linked agrochemicals.[1]

Pathway B: Nitro Reduction

Reduction of the nitro group preserves the chlorine atom, yielding 4-chloro-2-ethylaniline.
¢ Reagent: Hz2 / Pd-C (Catalytic Hydrogenation) or Fe / HCI (Béchamp Reduction).
¢ Conditions: 50-100°C, 5-10 bar H.

 Utility: The resulting aniline is a key intermediate for acetamide herbicides.
Nucleophile (Nu-) H2 / Pd-C
(OH-, RO-, RNH-) or Fe/HCI

4-Chloro-2-ethyl-1-nitrobenzene

SNAr Pathway
(Activated by p-NO2)

Reduction Pathway
(Preserves Cl)

4-Nu-2-ethyl-1-nitrobenzene 4-Chloro-2-ethylaniline
(Cl Displaced) (Nitro Reduced)

Click to download full resolution via product page

Figure 2: Divergent reactivity profile.[1] The compound can undergo chloride displacement
(SNAr) or nitro reduction.

Applications in Drug & Agrochemical Development
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» Herbicides (Chloroacetanilides): The reduced derivative, 4-chloro-2-ethylaniline (CAS 30273-
39-3), is the immediate precursor to several pre-emergence herbicides. The ethyl group
provides necessary lipophilicity for soil retention and plant uptake.

o Pharmaceutical Scaffolds: The 2-ethyl substituent prevents free rotation of the phenyl ring in
downstream drug targets (atropisomerism potential), a property utilized in designing kinase
inhibitors where rigid conformation increases binding selectivity.[1]

Safety & Handling (MSDS Highlights)

e Signal Word:WARNING
e Hazard Statements:
o H302/H312/H332: Harmful if swallowed, in contact with skin, or inhaled.

o H373: May cause damage to organs (blood) through prolonged or repeated exposure
(Methemoglobinemia).

o H411: Toxic to aquatic life with long-lasting effects.[1]
e Handling:

o Use only in a chemical fume hood.

o Wear nitrile gloves and chemical safety goggles.

o Emergency: In case of skin contact, wash immediately with polyethylene glycol 400, then
plenty of water.[1]
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hast

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com

Contact our Ph.D. Support Team for a compatibility check
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